molecular formula C14H16N2O2S2 B2551950 4-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)butanamide CAS No. 942003-07-8

4-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)butanamide

Cat. No.: B2551950
CAS No.: 942003-07-8
M. Wt: 308.41
InChI Key: PPCPOTCPTIARDP-UHFFFAOYSA-N
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Description

4-((4-Methoxyphenyl)thio)-N-(thiazol-2-yl)butanamide is a thiazole-based compound featuring a butanamide backbone substituted with a 4-methoxyphenylthio group. Its synthesis typically involves coupling reactions between thiazol-2-amine derivatives and activated carbonyl intermediates, as seen in analogous compounds .

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfanyl-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-18-11-4-6-12(7-5-11)19-9-2-3-13(17)16-14-15-8-10-20-14/h4-8,10H,2-3,9H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCPOTCPTIARDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)butanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted phenylthiol reacts with the thiazole derivative.

    Formation of the Butanamide Moiety: The final step involves the acylation of the thiazole derivative with a butanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenyl)thio)-N-(thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the butanamide moiety can influence its pharmacokinetic properties. The exact pathways and targets would depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Varied Substituents

Several thiazole-based analogs share structural motifs with the target compound, differing primarily in substituents on the thiazole ring or adjacent groups. Key examples include:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Structural Differences
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (18) 438.54 302–303 82 Piperazine-acetamide linker instead of butanamide
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (20) 410.51 269–270 72 Fluorophenyl vs. methoxyphenylthio group
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide 381.47 (calc.) Not reported Not reported Sulfonamide group replaces thioether linkage

Key Observations :

  • Piperazine-linked acetamide derivatives (e.g., compound 18 ) exhibit higher melting points (~300°C), suggesting enhanced crystalline stability compared to the target compound.
Benzoxazole and Triazole Analogs

Benzoxazole derivatives, such as 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide , replace the thiazole ring with a benzoxazole moiety. These compounds demonstrate:

  • Synthetic Differences : Cyclization via KO₂ oxidation instead of thiourea-based routes common in thiazole synthesis .
  • Bioactivity Implications : Benzoxazole derivatives show anti-inflammatory activity via LPS inhibition , whereas thiazole analogs (e.g., compound 20 ) target matrix metalloproteinases (MMPs).
Sulfur-Containing Derivatives: Thio vs. Sulfonyl Groups
  • Thioether vs. Sulfonamide : The target compound’s 4-methoxyphenylthio group differs from sulfonamide-containing analogs (e.g., ). IR spectra in related compounds show distinct νC=S (1243–1258 cm⁻¹) vs. νSO₂ (~1350 cm⁻¹) vibrations .
  • Synthesis Routes : Thioether formation often employs nucleophilic substitution (e.g., p-methoxyphenacyl bromide ), while sulfonamides require sulfonyl chloride intermediates .
Physicochemical and Spectral Comparisons
  • Elemental Analysis: Compound 20 shows minimal deviation (C: 59.67 vs.
  • Molecular Weight : The target compound’s MW (~350–380 g/mol) aligns with analogs like compound 15 (MW 410.51 ), suggesting comparable pharmacokinetic profiles.

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